![molecular formula C19H15N3O4 B362845 2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 303083-48-9](/img/structure/B362845.png)
2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide
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Overview
Description
2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthyloxy group, a nitrobenzylidene moiety, and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-naphthyloxy)acetohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The naphthyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(1-naphthyloxy)-N’-(4-aminobenzylidene)acetohydrazide.
Reduction: Formation of 2-(1-naphthyloxy)-N’-(4-nitrobenzyl)acetohydrazine.
Substitution: Formation of substituted naphthyloxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-naphthyloxy)-N’-(4-aminobenzylidene)acetohydrazide: Similar structure but with an amino group instead of a nitro group.
2-(1-naphthyloxy)-N’-(4-methylbenzylidene)acetohydrazide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of drugs with specific binding affinities or in materials with unique electronic characteristics.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-20-12-14-8-10-16(11-9-14)22(24)25)13-26-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23)/b20-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYURVQCDFHBDT-UDWIEESQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303083-48-9 |
Source
|
Record name | 2-(1-NAPHTHYLOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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